4-((3-Iodophenoxy)methyl)benzaldehyde
Description
4-((3-Iodophenoxy)methyl)benzaldehyde is a halogenated benzaldehyde derivative featuring a 3-iodophenoxymethyl substituent on the benzaldehyde core. This compound combines the aldehyde functional group's reactivity with the steric and electronic effects of the iodine atom and phenoxymethyl group. The iodine substituent, known for its electron-withdrawing nature and role as a leaving group, suggests utility in organic synthesis, pharmaceuticals, or materials science .
Properties
IUPAC Name |
4-[(3-iodophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLANYNFCSFSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Iodophenoxy)methyl)benzaldehyde typically involves the reaction of 3-iodophenol with benzyl bromide under basic conditions to form 3-iodophenyl benzyl ether. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the desired aldehyde .
Industrial Production Methods
While specific industrial production methods for 4-((3-Iodophenoxy)methyl)benzaldehyde are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-((3-Iodophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-((3-Iodophenoxy)methyl)benzoic acid.
Reduction: 4-((3-Iodophenoxy)methyl)benzyl alcohol.
Substitution: 4-((3-Azidophenoxy)methyl)benzaldehyde.
Scientific Research Applications
4-((3-Iodophenoxy)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with anticancer and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-Iodophenoxy)methyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The iodophenoxy moiety may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 4-((3-Iodophenoxy)methyl)benzaldehyde with structurally related benzaldehyde derivatives:
Key Observations :
- Electronic Effects: The iodine atom in the target compound is electron-withdrawing, polarizing the aldehyde group and enhancing electrophilicity. In contrast, methylthio () and hydroxyethylphenoxy () groups are electron-donating, reducing aldehyde reactivity.
- Carbazole-substituted analogues () exhibit even greater bulk, limiting solubility in non-polar solvents.
Comparison :
- The target compound likely shares a synthesis pathway with carbazole derivatives (), involving nucleophilic displacement of a bromine atom by a phenol. This contrasts with formylation methods for alkyl-substituted benzaldehydes ().
Physical and Chemical Properties
Substituents critically influence physical properties and reactivity:
Notes:
- Bromine and iodine substituents enhance leaving group ability, making these compounds reactive in SN2 reactions or cross-coupling chemistry ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
